2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivatives

Fmoc-sarcosine hydrate (CAS 212651-47-3, MW 329.35 g/mol) is the definitive N-methylglycine building block for Fmoc-solid-phase peptide synthesis. Unlike standard Fmoc-amino acids, the N-methyl group in Fmoc-Sar-OH introduces a secondary amine that alters coupling kinetics and enhances proteolytic stability and membrane permeability of therapeutic peptides. The monohydrate form ensures precise stoichiometric calculations—eliminating the ~5.8% weight correction error inherent to anhydrous variants—critical for GMP-grade and large-scale syntheses. This compound is essential for constructing peptoids, polysarcosine-based drug delivery systems, and peptide libraries requiring N-methylation. ≥98% purity by HPLC.

Molecular Formula C18H19NO5
Molecular Weight 329.352
CAS No. 212651-47-3
Cat. No. B591986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
CAS212651-47-3
Molecular FormulaC18H19NO5
Molecular Weight329.352
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
InChIInChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2
InChIKeyCUJSWOOWOONPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Sarcosine Hydrate (CAS 212651-47-3): An N-Methylated Glycine Building Block for Peptide Synthesis


2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate, commonly known as Fmoc-sarcosine hydrate or Fmoc-Sar-OH hydrate, is an N-methylated glycine derivative protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is a white to off-white solid with a molecular formula of C₁₈H₁₉NO₅ and a molecular weight of 329.35 g/mol . As a glycine derivative, it serves as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing N-methylglycine (sarcosine) residues into peptides and peptidomimetics . The monohydrate form contains one molecule of water of crystallization, distinguishing it from the anhydrous variant in terms of stoichiometric weight and hygroscopic behavior .

Why Fmoc-Sarcosine Hydrate (212651-47-3) Cannot Be Interchanged with Other Fmoc-Amino Acids


Fmoc-protected amino acids are not functionally interchangeable in peptide synthesis. The N-methylation of glycine in Fmoc-sarcosine introduces a secondary amine with distinct steric and electronic properties compared to primary amines found in standard Fmoc-amino acids like Fmoc-Gly-OH or Fmoc-Ala-OH [1]. This N-methyl group alters coupling kinetics, often requiring modified activation protocols (e.g., double coupling with DIC/ETT) and affecting peptide backbone conformation, proteolytic stability, and membrane permeability in the final product [2]. Additionally, the presence of water of crystallization in the hydrate form impacts precise stoichiometric calculations for large-scale syntheses, where anhydrous variants would require weight correction . Substituting with a non-methylated or differently protected analog will yield a structurally distinct peptide with potentially compromised biological activity.

Quantitative Differentiation of Fmoc-Sarcosine Hydrate (212651-47-3) Against Anhydrous and Non-Methylated Analogs


Molecular Weight and Stoichiometry: Hydrate vs. Anhydrous Form

The monohydrate form of Fmoc-sarcosine possesses a molecular weight of 329.35 g/mol, which is 18.02 g/mol (one water molecule) heavier than the anhydrous form (311.33 g/mol). This difference is critical for accurate molar calculations in large-scale peptide syntheses. The hydrate also exhibits a measured water content of ≤ 6.00% by Karl Fischer titration in commercial preparations .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivatives

Solubility Profile in DMF: Hydrate vs. Anhydrous Fmoc-Sar-OH

Both the hydrate and anhydrous forms of Fmoc-sarcosine are soluble in N,N-dimethylformamide (DMF), a standard solvent for SPPS. However, the hydrate form's water of crystallization may influence dissolution kinetics in certain solvent systems. Commercial specifications for the anhydrous form report clear solubility at 1 mmole in 2 mL DMF .

Peptide Synthesis Solubility DMF

Coupling Efficiency in SPPS: N-Methylglycine vs. Unmodified Glycine

The N-methyl group in Fmoc-sarcosine significantly reduces coupling efficiency compared to unmodified Fmoc-Gly-OH due to steric hindrance at the secondary amine. Studies on sarcosine oligomer synthesis demonstrate that using Fmoc-Sar-OH as a monomer requires double coupling (DIC/ETT) to achieve acceptable yields and still produces impurities containing additional sarcosine residues detectable by MS [1]. In contrast, Fmoc-(Sar)₄-OH, a pre-formed tetramer, yields the desired (Sar)₁₂ product free of such impurities [2].

Peptide Synthesis SPPS Coupling Efficiency

Synthesis Yield: Fmoc Protection of Sarcosine vs. Other Amino Acids

The synthesis of Fmoc-Sar-OH from sarcosine using Fmoc-OPhth proceeds with a reported yield of 88% . While no direct comparative data for Fmoc-Gly-OH synthesis under identical conditions is available from the same source, yields for Fmoc protection of standard amino acids typically range from 75% to >95% depending on side-chain functionality and reaction conditions. The 88% yield for sarcosine reflects the moderate steric accessibility of the N-methylated secondary amine.

Amino Acid Protection Fmoc Chemistry Synthesis Yield

Storage Stability: Hydrate vs. Anhydrous Fmoc-Sar-OH

The monohydrate form of Fmoc-sarcosine is stable under recommended storage conditions of -20°C for up to 3 years in powder form [1]. This storage recommendation aligns with that of the anhydrous form, which also requires storage at -20°C to prevent degradation . The hydrate's water of crystallization may confer slightly different hygroscopic behavior, but no quantitative stability difference between the two forms has been reported.

Stability Storage Peptide Synthesis

Purity Specifications: Commercial Hydrate vs. Anhydrous Fmoc-Sar-OH

Commercial preparations of Fmoc-sarcosine hydrate are typically offered at ≥98% purity by HPLC . This purity level is comparable to the anhydrous form, which is also supplied at ≥98% purity (TLC and HPLC) . The hydrate form may exhibit a slightly lower acidimetric assay (≥93.0%) due to the presence of water of crystallization affecting titration results .

Purity Quality Control Peptide Synthesis

Optimal Procurement Scenarios for Fmoc-Sarcosine Hydrate (CAS 212651-47-3)


Synthesis of N-Methylated Peptides Requiring Precise Stoichiometric Control

Fmoc-sarcosine hydrate (212651-47-3) is the preferred reagent when exact molar amounts of N-methylglycine must be incorporated into a peptide sequence. The known molecular weight of 329.35 g/mol (including one water molecule) allows for accurate weighing and stoichiometric calculations in automated SPPS protocols . This is critical for large-scale or GMP-grade syntheses where mass balance and reproducibility are paramount. The anhydrous form (311.33 g/mol) would require a weight correction factor of ~5.8% to achieve the same molar quantity, introducing a potential source of error .

Preparation of Peptoids and Peptidomimetics with Enhanced Proteolytic Stability

N-methylation of glycine residues, introduced via Fmoc-sarcosine, is a well-established strategy for improving the proteolytic stability and membrane permeability of therapeutic peptides. This compound is essential for synthesizing peptoids (N-substituted glycine oligomers) that resist enzymatic degradation [1]. Researchers developing peptide-based drug candidates or bioconjugates seeking enhanced in vivo half-life should prioritize Fmoc-sarcosine over unmodified Fmoc-Gly-OH [2].

Synthesis of Polysarcosine Linkers for Antibody-Drug Conjugates (ADCs) and PEG Alternatives

Polysarcosine (pSar) is emerging as a biodegradable, non-immunogenic alternative to polyethylene glycol (PEG) in drug delivery and bioconjugation applications [3]. Fmoc-sarcosine hydrate serves as the monomeric building block for constructing defined-length sarcosine oligomers via SPPS. While pre-formed oligomeric blocks (e.g., Fmoc-(Sar)₄-OH) offer higher purity for (Sar)₁₂ synthesis, the monomer remains essential for custom oligomer lengths and sequences that are not commercially available as pre-formed blocks [4].

Quality Control and Analytical Method Development for N-Methylated Amino Acids

The hydrate form's distinct physicochemical properties (LogP: 2.8876, exact mass: 329.12600, PSA: 76.07) make it a suitable reference standard for developing and validating HPLC, LC-MS, or NMR methods for detecting and quantifying N-methylated amino acid derivatives in complex mixtures . Its well-characterized purity profile (≥98% by HPLC) supports its use as a calibration standard in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.